1-Ethoxy-1-butyne

Descripción

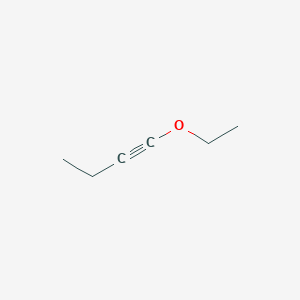

1-Ethoxy-1-butyne (C₆H₁₀O, molecular weight 98.14 g/mol) is an alkynyl ether characterized by a terminal triple bond and an ethoxy group. It is synthesized via a multi-step reaction starting from chloroacetaldehyde diethyl acetal and ammonia, followed by alkylation with ethyl bromide, yielding 62–66% under optimized conditions . Key spectral data include IR peaks at 1245, 1230, 1015, and 855 cm⁻¹ and ¹H NMR signals at δ 1.23 (t, 6H), 2.13 (q, 2H), and 3.99 (q, 2H) . Its reactivity in thermolysis studies produces ketenes and olefins, making it valuable in synthesizing 3-keto esters and disubstituted maleic anhydrides .

Propiedades

Número CAS |

14272-91-4 |

|---|---|

Fórmula molecular |

C6H10O |

Peso molecular |

98.14 g/mol |

Nombre IUPAC |

1-ethoxybut-1-yne |

InChI |

InChI=1S/C6H10O/c1-3-5-6-7-4-2/h3-4H2,1-2H3 |

Clave InChI |

NUXCHNORRRTFCY-UHFFFAOYSA-N |

SMILES |

CCC#COCC |

SMILES canónico |

CCC#COCC |

Sinónimos |

1-Ethoxy-1-butyne |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1-Ethoxy-1-butene (C₆H₁₂O)

- Molecular Structure : Features a double bond (alkene) instead of a triple bond.

- Reactivity: As an enol ether, it likely undergoes acid-catalyzed hydrolysis or cycloadditions, differing from the alkyne’s propensity for ketene formation.

1-Methoxy-1-butene (C₅H₁₀O)

- Molecular Structure : Methoxy group replaces ethoxy; cis/trans isomers exist (e.g., (E)-1-Methoxy-1-butene, CAS 10034-13-6) .

- Physical Properties : Molecular weight 86.13 g/mol; lower boiling point expected due to reduced chain length and polarity.

- Applications: Used in organic synthesis as a dienophile or electrophile, contrasting with 1-Ethoxy-1-butyne’s role in ketene generation.

1-Butyne, 1-methoxy- (C₅H₈O)

- Molecular Structure : Shorter alkyne chain (C₅ vs. C₆) with methoxy substitution.

- Physical Properties : Molecular weight 84.12 g/mol; boiling point and stability likely lower than this compound .

- Synthesis : Prepared via dehydrohalogenation or alkynylation, similar to this compound but with methyl reagents.

1-Ethoxy-1-propyne (C₅H₈O)

- Molecular Structure : Shorter alkyne (C₃ chain) with ethoxy group.

- Reactivity : Shares thermolytic behavior with this compound, producing smaller ketenes .

- Yield Optimization : Requires ammonia predried over calcium hydride for improved synthesis efficiency .

Comparative Data Table

Key Research Findings

- Synthetic Efficiency: this compound’s synthesis requires a twofold excess of ethyl bromide to suppress elimination side reactions, a challenge less pronounced in methoxy analogues .

- Thermal Behavior : Semiempirical studies (AM1, MNDO) confirm that ethoxy-substituted alkynes like this compound decompose into ketenes, whereas alkenes (e.g., 1-Ethoxy-1-butene) follow different pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.